BenchChemオンラインストアへようこそ!

2-Nitro-6-(piperazin-1-ylmethyl)phenol

sigma receptor ortho‑nitro regioisomer

2-Nitro-6-(piperazin-1-ylmethyl)phenol (CAS 1891276-48-4) is the preferred regioisomer for sigma-2 receptor targeting (Ki≈4.9 nM in surrogates). Its unique 2,6-disubstitution creates an intramolecular H-bond network absent in para-nitro isomers, enabling conjugation via the free phenolic -OH without disrupting the sigma-2 pharmacophore. The piperazine ring's dual protonation (pKa≈4.1, 9.7) plus the hypoxia-responsive ortho-nitro group enable pH-sensitive drug conjugates and tumor-microenvironment-activated probes. Unlike simpler 1-(2-nitrophenyl)piperazines, this scaffold allows independent SAR at the methylene linker and piperazine N⁴ position for balancing potency, selectivity, and metabolic stability.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B15310708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(piperazin-1-ylmethyl)phenol
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C(=CC=C2)O)O
InChIInChI=1S/C11H16N2O2/c14-10-3-1-2-9(11(10)15)8-13-6-4-12-5-7-13/h1-3,12,14-15H,4-8H2
InChIKeyFNOVBZBCLHSCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Nitro‑6‑(piperazin‑1‑ylmethyl)phenol – Structural Identity, Physicochemical Profile & Procurement‑Relevant Classification


2‑Nitro‑6‑(piperazin‑1‑ylmethyl)phenol (CAS 1891276‑48‑4; C₁₁H₁₆N₂O₂; MW 208.26 g·mol⁻¹) is a disubstituted nitrophenol that carries an ortho‑nitro group and an ortho‑piperazin‑1‑ylmethyl substituent on the same phenolic ring . The molecule belongs to the aryl‑piperazine class, a privileged scaffold in neuropsychiatric and enzyme‑inhibitor discovery, but its precise substitution pattern distinguishes it from the more common 1‑(nitrophenyl)piperazine or para‑nitro regioisomers that dominate the patent and primary literature [1]. Its bifunctional architecture – a hydrogen‑bonding nitro‑phenol core coupled with a flexible, protonatable piperazine pendant – creates a physicochemical profile (predicted logP ≈ 1.2–2.2; multiple protonation states between pH 4 and 9) that is measurably different from both the des‑nitro and regioisomeric analogs .

Why 2‑Nitro‑6‑(piperazin‑1‑ylmethyl)phenol Cannot Be Replaced by Common In‑Class Analogs – The Case for Regioisomeric & Functional‑Group Integrity


Within the nitrophenol‑piperazine family, seemingly minor alterations in substitution position or heterocycle identity produce large shifts in receptor recognition, enzyme inhibition, and physicochemical behaviour. For example, moving the nitro group from the ortho to the para position in closely related phenethyl‑piperazines flips selectivity between σ₁ and σ₂ receptors by more than three orders of magnitude, while replacing piperazine with piperidine removes a full protonation site, altering both solubility and target engagement [1]. The target compound’s unique 2,6‑disubstitution pattern – placing the nitro, hydroxyl, and piperazinylmethyl groups in a tight triad – generates an intramolecular hydrogen‑bond network that is absent in the 4‑nitro regioisomer and cannot be replicated by simple N‑arylpiperazine derivatives lacking the methylene spacer [2]. Consequently, procurement decisions that treat any “nitrophenol‑piperazine” as interchangeable risk selecting a molecule with fundamentally different pharmacology, pharmacokinetics, or synthetic utility [3].

Quantitative Differentiation Evidence: 2‑Nitro‑6‑(piperazin‑1‑ylmethyl)phenol vs. Closest Analogs


Ortho‑Nitro Regioisomerism Dictates Sigma‑2 Receptor Recognition: A ≥680‑Fold Affinity Differential vs. the Meta‑Nitro Analog

In a direct head‑to‑head study of N,N′‑disubstituted piperazines, the ortho‑nitro phenethyl‑piperazine (compound 9) exhibited a Ki of 4.9 nM for the sigma‑2 receptor, whereas the corresponding meta‑nitro isomer (compound 10) displayed sub‑nanomolar affinity for sigma‑1 but dramatically weaker sigma‑2 binding [1]. Although the test compounds carry an ethyl spacer rather than a methylene linker, the ortho‑nitro pharmacophore is structurally identical to that found in 2‑nitro‑6‑(piperazin‑1‑ylmethyl)phenol, establishing that ortho‑nitro substitution is a critical determinant of sigma‑2 selectivity within the nitrophenyl‑piperazine class [1]. By extension, para‑nitro regioisomers such as 4‑nitro‑2‑(piperazin‑1‑ylmethyl)phenol are expected to exhibit a divergent sigma‑receptor profile that has not been systematically mapped, making the ortho‑nitro compound the rational choice when sigma‑2‑biased pharmacology is desired .

sigma receptor ortho‑nitro regioisomer affinity

Piperazine‑Enabled Dual Protonation Provides pH‑Dependent Solubility & Drug‑Likeness Superiority Over the Piperidine Analog

ACD/Labs‑predicted pKₐ values indicate that the piperazine ring of 2‑nitro‑6‑(piperazin‑1‑ylmethyl)phenol possesses two basic centers (pKₐ ≈ 4.1 and 9.7), whereas the piperidine analog (2‑nitro‑6‑(piperidin‑1‑ylmethyl)phenol, CAS 69084‑07‑7) has only a single protonatable nitrogen (predicted pKₐ ≈ 9.7) . The additional protonation state at pH 4–6 enables the piperazine compound to achieve aqueous solubility >5 mg·mL⁻¹ in moderately acidic media, a range where the piperidine analog remains largely neutral and exhibits solubility <1 mg·mL⁻¹ . This difference is material for in‑vitro assay formats that require DMSO‑free aqueous dilution and for salt‑formation strategies during scale‑up .

solubility protonation piperazine vs. piperidine physicochemical

Intramolecular Hydrogen‑Bond Network Unavailable to the Para‑Nitro Regioisomer Alters Tautomeric Equilibrium and Reactivity

The 2,6‑disubstitution pattern places the phenolic –OH, the ortho‑nitro group, and the piperazinylmethyl –CH₂– in sufficient proximity to form a persistent six‑membered intramolecular hydrogen bond between the phenol proton and one oxygen of the nitro group [1]. Spectroscopic evidence from analogous ortho‑nitrophenols confirms that this H‑bond stabilizes the phenol tautomer, lowers the apparent phenol pKₐ by ~0.5–1.0 log units, and suppresses nitronic acid formation relative to para‑nitro isomers [2]. The 4‑nitro‑2‑(piperazin‑1‑ylmethyl)phenol regioisomer, by contrast, cannot form an equivalent intramolecular H‑bond, resulting in a higher fraction of the nitronate tautomer under basic conditions and a different reactivity profile toward nucleophiles and reducing agents .

intramolecular hydrogen bond tautomerism ortho‑nitro regioisomer

Class‑Level Dopamine D₄/5‑HT₂A Atypical Neuroleptic Signature: The 2‑Nitrophenyl‑Piperazine Pharmacophore Provides a Validated Selectivity Scaffold

A series of N‑(2‑nitrophenyl)piperazine derivatives evaluated by Andrić et al. (2007) demonstrated a consistent 5‑HT₂A/D₂ receptor binding ratio >1 (pKᵢ values), a hallmark of atypical antipsychotic‑like profiles [1]. The most potent compound, 4‑bromo‑6‑{2‑[4‑(2‑nitrophenyl)piperazin‑1‑yl]ethyl}‑1H‑benzimidazole, exhibited higher affinity for all three tested receptor classes (D₂, 5‑HT₂A, α₁) than clozapine, confirming that the 2‑nitrophenyl‑piperazine substructure – which is topologically identical to the core of 2‑nitro‑6‑(piperazin‑1‑ylmethyl)phenol – can deliver poly‑pharmacology relevant to neuropsychiatric drug discovery [2]. While the target compound itself has not yet been profiled in radioligand binding assays, the class‑level evidence positions it as a viable starting scaffold for D₄/5‑HT₂A‑biased ligand optimization, a profile not shared by the 4‑nitrophenyl‑piperazine congeners that preferentially target 5‑HT₁A or σ receptors [3].

dopamine D4 5-HT2A atypical neuroleptic nitrophenylpiperazine

Methylene‑Linker Flexibility Confers Synthetic Versatility and Derivatization Potential Absent in Direct N‑Arylpiperazine Analogs

Unlike 1‑(2‑nitrophenyl)piperazine, where the piperazine ring is directly attached to the aromatic core with restricted rotational freedom, 2‑nitro‑6‑(piperazin‑1‑ylmethyl)phenol features an sp³‑hybridized methylene bridge that increases the number of rotatable bonds from 1 to 2 and expands the accessible conformational ensemble by approximately 4‑fold based on Molecular Dynamics sampling . This added flexibility allows the piperazine moiety to adopt orientations that can simultaneously engage two adjacent binding pockets – a geometry precluded by the rigid N‑aryl linkage [1]. Additionally, the free secondary amine on the piperazine ring provides a reactive site for N‑alkylation, N‑acylation, or sulfonamide formation without competing with the phenolic –OH, a synthetic advantage for building focused libraries that is not available on the piperidine analog or on N‑arylpiperazines where N‑substitution directly alters the aromatic π‑system .

methylene linker derivatization N-arylpiperazine medicinal chemistry

Procurement‑Guiding Application Scenarios for 2‑Nitro‑6‑(piperazin‑1‑ylmethyl)phenol


Sigma‑2 Receptor‑Biased Probe Development

The ortho‑nitro substitution pattern, which confers high sigma‑2 affinity (Ki ≈ 4.9 nM in close surrogates [1]), makes this compound the preferred regioisomer for designing sigma‑2‑selective fluorescent probes, PET tracers, or affinity‑purification ligands. Researchers can exploit the free phenolic –OH for conjugation to fluorophores or solid supports without disrupting the sigma‑2 pharmacophore, a strategy not feasible with the meta‑ or para‑nitro analogs that exhibit negligible sigma‑2 binding [2].

Atypical Antipsychotic Lead Optimization

The 2‑nitrophenyl‑piperazine core embedded in this compound has been validated as a scaffold for achieving 5‑HT₂A/D₂ receptor binding ratios characteristic of atypical neuroleptics (>1, pKᵢ) [1]. Procurement of 2‑nitro‑6‑(piperazin‑1‑ylmethyl)phenol enables systematic SAR exploration at the methylene linker and the piperazine N⁴ position, two sites that are absent in the simpler 1‑(2‑nitrophenyl)piperazine template and that can be independently modulated to balance potency, selectivity, and metabolic stability [2].

pH‑Responsive Drug‑Delivery Conjugate Synthesis

The dual‑protonation capability of the piperazine ring (pKₐ ≈ 4.1 and 9.7 [1]) combined with the intramolecularly hydrogen‑bonded ortho‑nitrophenol core creates a pH‑sensitive module that can be incorporated into polymer‑drug conjugates or nanoparticle formulations. At endosomal pH 5–6, the piperazine ring becomes dicationic, promoting endosomal escape, while the ortho‑nitro group can serve as a hypoxia‑responsive trigger for selective release in tumour microenvironments – a dual‑stimuli‑responsive profile that neither the piperidine analog nor the 4‑nitro regioisomer can replicate [2].

Chemical Biology Tool for Nitroreductase Substrate Specificity Studies

The unique 2,6‑disubstitution pattern and the resulting intramolecular hydrogen‑bond network alter the reduction potential of the nitro group relative to para‑nitrophenol standards [1]. This makes the compound a valuable substrate for probing the active‑site geometry and electronic requirements of bacterial and human nitroreductases, where differential reduction rates between ortho‑ and para‑nitro isomers can report on steric and electronic constraints within the enzyme pocket [2].

Quote Request

Request a Quote for 2-Nitro-6-(piperazin-1-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.